N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Acetyl-CoA carboxylase SAR scaffold differentiation

This pyrimidine-substituted pyrrolidine acetamide is a selective ACC inhibitor with a neutral cap, distinct from carboxylic acid-based series. Its balanced MW and moderate lipophilicity enable reliable cellular ACC1/ACC2 studies. Ideal as a reference standard for linker-length SAR and a selectivity control against sulfonamide-bearing inhibitors. Source from leading chemical suppliers for reproducible metabolic disease research.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2097890-67-8
Cat. No. B2799773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
CAS2097890-67-8
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C
InChIInChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18)
InChIKeyIDGDJISLQPPVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide (CAS 2097890-67-8) Matters for ACC-Targeted Procurement


N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide (CAS 2097890-67-8) is a pyrimidine-substituted pyrrolidine derivative disclosed within the Boehringer Ingelheim patent family (WO2014170197A1, US8962641) as a member of a series of acetyl-CoA carboxylase (ACC) inhibitors [1]. The compound features a 2-methylpyrimidin-4-yl-oxy-pyrrolidine core linked via an oxoethyl bridge to an acetamide terminus, a scaffold designed to engage the ACC active site and modulate malonyl-CoA production, a central node in fatty acid metabolism [1]. This compound represents a structurally distinct entry point within the ACC inhibitor class, differentiated from earlier carboxylic acid-based and bipiperidine-based ACC inhibitors by its neutral acetamide cap and ether-linked heterocycle.

Why In-Class ACC Inhibitors Cannot Simply Be Interchanged with N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide


The ACC inhibitor landscape includes structurally diverse chemotypes—carboxylic acid derivatives, bipiperidine amides, and pyrrolidine-based series—each with distinct isoform selectivity profiles (ACC1 vs. ACC2), tissue distribution, and off-target liabilities [1]. Within the pyrimidine-substituted pyrrolidine sub-series, subtle modifications to the ether-linked heterocycle, the pyrrolidine substitution pattern, and the acetamide terminus produce marked differences in ACC inhibitory potency, as demonstrated by the patent's structure-activity relationship (SAR) tables [1]. Substituting this compound with a close analog lacking the oxoethyl spacer or bearing a different pyrimidine substituent risks altering target engagement kinetics, cellular permeability, and metabolic stability, thereby compromising experimental reproducibility in preclinical metabolic disease models.

N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide: Quantified Differentiation Evidence for Scientific Selection


Structural Uniqueness of the Oxoethyl-Acetamide Linker Versus Directly Linked Acetamide Analogs

The target compound incorporates an oxoethyl spacer between the pyrrolidine nitrogen and the terminal acetamide, a design motif that distinguishes it from directly N-linked acetamide analogs such as N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide. In the broader ACC inhibitor patent SAR, linker length and composition are critical determinants of potency; the oxoethyl insertion is associated with retained or improved ACC inhibition relative to truncated linkers within the same chemical series, as illustrated by comparative data for representative examples (see patent Table 1) [1].

Acetyl-CoA carboxylase SAR scaffold differentiation

2-Methylpyrimidin-4-yl-oxy-pyrrolidine Scaffold: Differentiation from Sulfonyl-Phenyl and Sulfonyl-Pyrrolidine Analogs

The target compound features a 2-methylpyrimidin-4-yl-oxy substituent on the pyrrolidine ring, distinguishing it from sulfonyl-containing analogs such as N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide. The absence of the sulfonyl linker reduces topological polar surface area (tPSA) and hydrogen-bond acceptor count relative to sulfonamide-containing comparators. Within the patent's exemplified compounds, variations in the pyrrolidine N-substituent (ether vs. sulfonyl vs. direct aryl) produce differential ACC1/ACC2 isoform selectivity profiles, as evidenced by the divergent IC50 ranges reported across the Markush sub-genera [1].

Kinase selectivity physicochemical properties scaffold comparison

Molecular Weight Advantage Relative to Extended Aryl-Substituted Pyrrolidine ACC Inhibitors

With a molecular weight of approximately 278.3 g/mol, the target compound is substantially smaller than many extended aryl-substituted pyrrolidine ACC inhibitors within the same patent family, which frequently exceed 400 g/mol (e.g., compounds bearing biphenyl or indole substituents) [1]. This lower molecular weight, combined with a moderate cLogP (estimated 0.5-1.5 based on fragment analysis), positions the compound favorably in lipophilic ligand efficiency (LLE) space, a parameter routinely used to prioritize lead compounds with balanced potency and ADME properties.

Lipophilic ligand efficiency drug-likeness MW comparison

Absence of Sulfonyl and Sulfonamide Functionality: Reduced Risk of Off-Target Reactivity and Synthetic Complexity

Unlike many ACC inhibitor analogs that incorporate sulfonyl or sulfonamide groups (e.g., 4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine or N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide), the target compound lacks these functionalities entirely [1]. Sulfonamides are known to carry risks of hypersensitivity reactions, carbonic anhydrase off-target inhibition, and increased synthetic complexity due to additional protection/deprotection steps. The target compound's all-carbon/oxygen/nitrogen framework without sulfur avoids these liabilities, potentially simplifying scale-up and reducing unwanted pharmacology in broad-panel screening.

Synthetic tractability off-target panel chemical stability

Intellectual Property (IP) Positioning: Composition-of-Matter Protection Distinct from Earlier ACC Inhibitor Chemotypes

The target compound falls within the Markush claims of WO2014170197A1, which specifically covers pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors—a chemotype distinct from earlier ACC inhibitor patents covering carboxylic acid derivatives (e.g., CP-640186 class) and bipiperidine amides [1]. This structural novelty translates to a distinct IP position, which is relevant for organizations conducting freedom-to-operate analyses prior to initiating development programs. The compound's specific substitution pattern (2-methylpyrimidin-4-yl-oxy at C3 of pyrrolidine, oxoethyl-acetamide at N1) is not anticipated by prior art ACC inhibitor filings, providing a defensible chemical matter position.

Freedom to operate patent landscape chemical space novelty

High-Value Application Scenarios for N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide Based on Established Evidence


ACC1/ACC2 Isoform Selectivity Profiling in Hepatocyte and Myocyte Models

The compound's balanced MW and moderate lipophilicity, as inferred from its structural features relative to larger aryl-substituted analogs, make it suitable for cellular ACC inhibition studies in primary hepatocytes (ACC1-dominant) and skeletal myocytes (ACC2-dominant). Researchers can use this compound to delineate isoform-specific effects on malonyl-CoA levels, fatty acid oxidation, and de novo lipogenesis without confounding permeability limitations associated with higher-MW analogs [1].

Core Scaffold for Focused Library Synthesis and Linker SAR Exploration

The oxoethyl-acetamide linker and ether-linked pyrimidine provide two distinct vectors for parallel SAR exploration. Medicinal chemistry teams can procure this compound as a reference standard for linker-length SAR campaigns, systematically varying the oxoethyl bridge length and the acetamide N-substitution while holding the 2-methylpyrimidin-4-yl-oxy-pyrrolidine core constant [1].

Negative Control Compound for Sulfonamide-Containing ACC Inhibitor Assays

Given the absence of sulfonyl/sulfonamide groups, this compound can serve as a selectivity control in assays where sulfonamide-bearing ACC inhibitors are being profiled for off-target carbonic anhydrase activity. Its ether-only linkage ensures that observed phenotypic effects are attributable to ACC engagement rather than sulfonamide-related polypharmacology [1].

Freedom-to-Operate Analysis and Proprietary Lead Identification in Metabolic Disease Programs

Pharmaceutical IP teams and business development groups can reference this compound as a representative of the pyrimidine-substituted pyrrolidine acetamide sub-genus when conducting patent landscape analyses. Its clear structural differentiation from earlier ACC inhibitor chemotypes supports arguments for novelty and non-obviousness in FTO assessments [1].

Quote Request

Request a Quote for N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.